3-(4-bromophenyl)-N'-[(E)-(3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
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Overview
Description
5-(4-Bromo-phenyl)-2H-pyrazole-3-carboxylic acid (3-methoxy-benzylidene)-hydrazide is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of various functional groups, such as the bromo-phenyl, pyrazole, carboxylic acid, and methoxy-benzylidene-hydrazide moieties, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromo-phenyl)-2H-pyrazole-3-carboxylic acid (3-methoxy-benzylidene)-hydrazide typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable precursor, such as a 1,3-diketone, with hydrazine or its derivatives to form the pyrazole ring.
Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions, often using carbon dioxide or carboxylating agents.
Formation of the Hydrazide: The hydrazide moiety is typically formed by reacting the carboxylic acid derivative with hydrazine or its derivatives.
Methoxy-Benzylidene Substitution: The final step involves the condensation of the hydrazide with a methoxy-benzaldehyde to form the methoxy-benzylidene-hydrazide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the hydrazide moiety.
Reduction: Reduction reactions can target the bromo group or the pyrazole ring.
Substitution: The bromo group on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution.
Condensation: The hydrazide moiety can participate in condensation reactions with aldehydes or ketones to form hydrazones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Condensation: Aldehydes or ketones in the presence of acid or base catalysts.
Major Products
Oxidation: Oxidized derivatives of the methoxy or hydrazide groups.
Reduction: Reduced forms of the bromo group or pyrazole ring.
Substitution: Substituted phenyl derivatives.
Condensation: Hydrazone derivatives.
Scientific Research Applications
5-(4-Bromo-phenyl)-2H-pyrazole-3-carboxylic acid (3-methoxy-benzylidene)-hydrazide has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. For example:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking its activity.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating cellular responses.
Antimicrobial Activity: The compound may disrupt microbial cell membranes or interfere with essential biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-2H-pyrazole-3-carboxylic acid derivatives: These compounds share the pyrazole and carboxylic acid moieties but lack the bromo and methoxy-benzylidene groups.
Hydrazide derivatives: Compounds with similar hydrazide moieties but different aromatic substitutions.
Uniqueness
The presence of the bromo-phenyl and methoxy-benzylidene groups in 5-(4-Bromo-phenyl)-2H-pyrazole-3-carboxylic acid (3-methoxy-benzylidene)-hydrazide imparts unique chemical properties and biological activities that distinguish it from other similar compounds. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets.
Properties
Molecular Formula |
C18H15BrN4O2 |
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Molecular Weight |
399.2 g/mol |
IUPAC Name |
3-(4-bromophenyl)-N-[(E)-(3-methoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H15BrN4O2/c1-25-15-4-2-3-12(9-15)11-20-23-18(24)17-10-16(21-22-17)13-5-7-14(19)8-6-13/h2-11H,1H3,(H,21,22)(H,23,24)/b20-11+ |
InChI Key |
ZHSOVFYEQVAMAN-RGVLZGJSSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Br |
Canonical SMILES |
COC1=CC=CC(=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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